Butyl(methoxy)amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

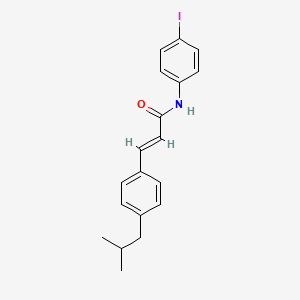

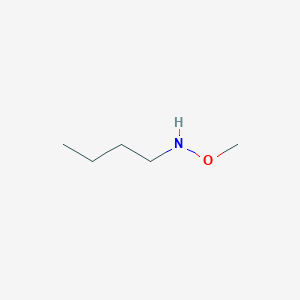

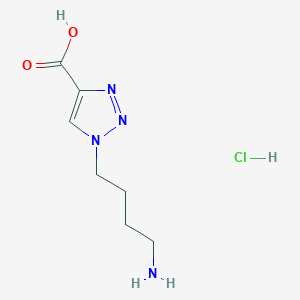

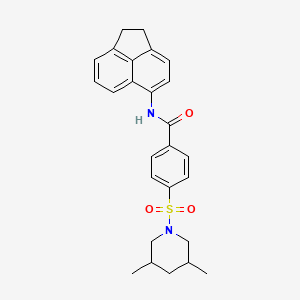

Butyl(methoxy)amine is an organic compound that is a derivative of hydroxylamine, with the hydroxyl hydrogen replaced by a butyl group . It is a colorless liquid that is soluble in polar organic solvents and in water . The IUPAC name for this compound is N-butyl-O-methylhydroxylamine .

Synthesis Analysis

The synthesis of this compound can be achieved via O-alkylation of hydroxylamine derivatives . For example, it can be obtained by O-methylation of acetone oxime followed by hydrolysis of the O-methylated oxime . Another method involves methanolysis of hydroxylamine sulfonates .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a nitrogen atom bonded to a butyl group and a methoxy group . This makes the nitrogen sp3 hybridized, trigonal pyramidal, with a bond angle of roughly 109.5 degrees .

Chemical Reactions Analysis

Amines, including this compound, are basic and easily react with the hydrogen of acids . They are also good nucleophiles due to the lone pair of electrons on the nitrogen atom . They can undergo reactions such as the formation of imines and enamines .

Physical and Chemical Properties Analysis

This compound, like other amines, is a basic compound . It is a colorless liquid that is soluble in polar organic solvents and in water . Its physical and chemical properties depend on the lateral substituents of the polymeric chains .

Wissenschaftliche Forschungsanwendungen

Enhanced Lipase-Catalyzed N-Acylation

A study demonstrated the use of methoxyacetate, similar to butyl(methoxy)amine, for improving the reaction rates in lipase-catalyzed kinetic resolution processes. This method significantly increased the activity in aminolysis reactions, suggesting a potential application in preparing enantiopure amines. The molecular basis for this rate enhancement was explored through molecular-modeling studies, indicating the interaction between the β-oxygen atom in methoxyacetate and the amine nitrogen atom as a key factor (Cammenberg, Hult, & Park, 2006).

CO2 Capture by Task-Specific Ionic Liquid

Research into ionic liquids, structurally related to this compound, found that they could reversibly sequester CO2 as a carbamate salt. These findings suggest an efficient, nonvolatile alternative to traditional amine-based CO2 capture methods, highlighting an innovative approach to addressing environmental challenges (Bates, Mayton, Ntai, & Davis, 2002).

Facile N-arylation of Amines and Sulfonamides

A method for the N-arylation of amines and sulfonamides was developed, providing high yields under mild conditions. This chemistry utilized methoxy-substituted aryl triflates to afford N-arylated products, demonstrating the versatility and functional group tolerance of this approach. This advancement could facilitate the synthesis of complex amines and related structures (Liu & Larock, 2003).

High Molecular Weight Poly(butyl methacrylate)

The reverse atom transfer radical polymerization of butyl methacrylate, using a redox pair and mediated with copper(II) bromide, produced high molecular weight poly(butyl methacrylate). This method, involving components related to this compound, demonstrated a fast rate of polymerization and potential for creating well-defined polymers with narrow molecular weight distributions, suggesting applications in materials science (Simms & Cunningham, 2007).

Synthesis of New Amines for Enhanced CO2 Capture

A study focused on synthesizing new tertiary amines, varying the alkyl chain length to evaluate the chemical structure's effect on CO2 capture performance. This research indicates the potential of designing specific amine structures, including this compound derivatives, for improved CO2 solubility, absorption rates, and energy efficiency in post-combustion capture processes (Singto et al., 2016).

Wirkmechanismus

Target of Action

Similar compounds like methoxyamine are investigated for use as an adjunct to alkylating agents, reverse resistance to chemotherapy, and enhancing radiation therapy .

Mode of Action

Methoxyamine, a related compound, is proposed to work by blocking the abasic sites (apurinic/apyrimidinic - AP sites) created by the cleavage of base excision repair (BER) glycosylates .

Biochemical Pathways

It’s worth noting that compounds like methoxyamine disrupt the base excision repair (ber) pathway, increasing the amount of cytotoxic adducts, which results in cell death .

Pharmacokinetics

ADME properties such as absorption, clearance, and volume of distribution are strongly influenced by physicochemical parameters .

Result of Action

Related compounds like methoxyamine have been investigated for their potential to cause cell death by disrupting dna repair mechanisms .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Butyl(methoxy)amine. It’s worth noting that aromatic amines, a class of compounds to which this compound belongs, are potential environmental pollutants due to their potential for human exposure .

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

Butyl(methoxy)amine interacts with various enzymes, proteins, and other biomolecules. It is involved in the oxidation reactions, which are crucial biological transformations . The unique reactivity pattern of the butyl group, especially the tert-butyl group, has been highlighted in various chemical transformations .

Cellular Effects

It is known that the compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules. It is known to participate in oxidation reactions, where it can transfer one electron per molecule to the benzoquinoneimine . This process regenerates the catalyst and affords the imine dimeric product .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown to achieve near quantitative conversion (>90%) to generate a product in 3 hours with less than 2% Lys oxidation observed via LCMS . This indicates the stability of the compound and its potential long-term effects on cellular function.

Metabolic Pathways

This compound is involved in various metabolic pathways. It is known to participate in oxidation reactions, which are crucial biological transformations . The compound can transfer one electron per molecule to the benzoquinoneimine .

Transport and Distribution

It is known that the compound can participate in oxidation reactions, indicating its potential interaction with transporters or binding proteins .

Subcellular Localization

Given its involvement in crucial biological transformations, it is likely that the compound is directed to specific compartments or organelles where these reactions take place .

Eigenschaften

IUPAC Name |

N-methoxybutan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO/c1-3-4-5-6-7-2/h6H,3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODTCWJCBBOSHSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNOC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

103.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide](/img/structure/B2713350.png)

![5-(2,3-dimethoxyphenyl)-1-methyl-5,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione](/img/structure/B2713351.png)

![2-Chloro-N-[1-(5-chloro-2,3-dihydro-1-benzofuran-7-yl)ethyl]acetamide](/img/structure/B2713355.png)

![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2713357.png)

![(E)-4-((4-methoxyphenyl)sulfonyl)-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)butanamide](/img/structure/B2713360.png)

![3-(1-((3-chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2713362.png)